molecular formula C8H15N3 B3373376 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine CAS No. 1005630-33-0

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine

Cat. No. B3373376
CAS RN: 1005630-33-0
M. Wt: 153.22 g/mol
InChI Key: DNLQBUDAUQRNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine” is a chemical compound with the molecular formula C8H15N3 . It has an average mass of 153.225 Da and a monoisotopic mass of 153.126602 Da .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15N3/c1-3-11-7(2)8(5-10)4-9-11/h4,10H,3,5H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms in the compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine in lab experiments is its potential as a multi-targeted therapeutic agent. This compound has been shown to have activity against various molecular targets, which may make it useful in the development of new treatments for a range of conditions. Additionally, this compound is relatively easy to synthesize and has a moderate yield.
One limitation of using this compound in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Further studies on the anticancer activity of this compound are also needed, as well as investigations into its potential use as a multi-targeted therapeutic agent. Finally, more research is needed to develop methods for improving the solubility of this compound in water, which may increase its potential applications in experimental settings.

Scientific Research Applications

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anticancer activity and may be useful in the development of new cancer treatments.

properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-7(3)8(5-10-11)6(2)9/h5-6H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLQBUDAUQRNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.